Totaralolal
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Overview
Description
(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxaldehyde is a diterpenoid.
Scientific Research Applications
Antibacterial Activity
Totarol, a diterpenoid phenol, has significant antibacterial properties. It inhibits the proliferation of various pathogenic Gram-positive bacteria, including Mycobacterium tuberculosis. The mechanism involves perturbing the assembly dynamics of FtsZ, a key protein in bacterial cytokinesis, thereby inhibiting bacterial cell division (Jaiswal et al., 2007). Another study found that totarol potentiated the activity of methicillin against methicillin-resistant Staphylococcus aureus, suggesting its potential in overcoming antibiotic resistance (Nicolson et al., 1999).
Neuroprotective Properties
Totarol has been shown to have neuroprotective activity in vitro and in vivo. It prevents neuronal injury by activating the Akt/HO-1 pathway, thereby reducing oxidative stress. This suggests its potential application in treating ischemic stroke (Gao et al., 2015).
Antimicrobial Enhancement in Food Protection
The use of totarol in combination with ultrasound treatment enhances its antimicrobial properties in food protection. Studies have shown that whey protein-totarol nanoparticles treated with ultrasound exhibit stronger antibacterial activities against Staphylococcus aureus (Ma et al., 2017).
Cancer Cell Inhibition
Research indicates that totarol can induce selective antitumor activity in human gastric carcinoma cells. It works by triggering apoptosis, disrupting the cell cycle, and suppressing cancer cell migration (Xu et al., 2019).
Membrane Interaction Studies
Totarol's interaction with bacterial membranes has been a subject of study. It's found to inhibit oxygen consumption and respiratory-driven proton translocation in bacterial cells, suggesting its impact on bacterial electron transport chain (Haraguchi et al., 1996).
Proteomic Analysis
Proteomic analysis has been used to study the effects of totarol on bacteria, revealing its impact on cellular metabolism and respiratory activity. This provides insights into its mechanism of action and potential molecular targets (Reddy et al., 2015).
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)18-14-6-9-17-19(3,12-21)10-5-11-20(17,4)15(14)7-8-16(18)22/h7-8,12-13,17,22H,5-6,9-11H2,1-4H3/t17?,19-,20-/m1/s1 |
InChI Key |
QMRLEXVAVRHWSE-IPNZSQQUSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C=O)C)O |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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